Olverembatinib Dimesylate: A Deep Dive into its Mechanism of Action
Olverembatinib Dimesylate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to previous generations of TKIs. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Potent and Broad-Spectrum BCR-ABL1 Inhibition
Olverembatinib is an orally active, ATP-competitive inhibitor of the BCR-ABL1 kinase, the hallmark driver of CML.[1][2] Its mechanism centers on tightly binding to the ATP-binding site of both wild-type and a wide array of mutated BCR-ABL1 kinases.[3] This binding action effectively blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the constitutively active signaling pathways that drive leukemic cell proliferation and survival.[4][5]
A key feature of olverembatinib is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[1][6][7] The drug was designed using scaffold-hopping strategies that facilitate the formation of extensive donor-acceptor hydrogen bond networks, allowing it to bind more tightly to the BCR-ABL1 kinase, including the T315I variant, compared to other TKIs like ponatinib.[8] Olverembatinib can bind to both the active (DFG-in) and inactive (DFG-out) conformations of the BCR-ABL1 kinase.[8] This broad-spectrum activity extends to various other mutations and compound mutations, making it a valuable therapeutic option for heavily pretreated patients.[9][10][11]
The inhibition of BCR-ABL1 by olverembatinib leads to the suppression of downstream signaling pathways critical for leukemic cell function. This is evidenced by the observed decreases in the phosphorylation of downstream proteins like CRKL in peripheral blood mononuclear cells from patients with TKI-resistant CML.[10] Ultimately, this disruption of oncogenic signaling induces apoptosis (programmed cell death) in the malignant cells.[4]
Beyond BCR-ABL1, preclinical studies indicate that olverembatinib inhibits multiple other protein kinases, suggesting a multi-kinase inhibitory effect that may contribute to its antitumor activity and potential applications in other malignancies such as gastrointestinal stromal tumors (GIST) with KIT or PDGFRA mutations, and various forms of acute leukemia.[10][12][13][14]
Quantitative Efficacy Data
The efficacy of olverembatinib has been demonstrated in numerous clinical trials, with key quantitative data summarized below.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Reference |
| Native Bcr-Abl | 0.34 nM | [15] |
| Bcr-AblT315I | 0.68 nM | [15] |
Table 2: Clinical Response in TKI-Resistant CML-CP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC201)
| Response Metric | Rate | Median Time to Response | Reference |
| Complete Hematologic Response (CHR) | 100% (of 31 evaluable patients) | 1.0 month | [16] |
| Major Cytogenetic Response (MCyR) | 82.9% | 2.8 months | [16] |
| Complete Cytogenetic Response (CCyR) | 70.7% | Not Reported | [16] |
| Major Molecular Response (MMR) | 58.5% | 6.5 months | [16] |
Table 3: Clinical Response in TKI-Resistant CML-AP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC202)
| Response Metric | Rate | Median Time to Response | Reference |
| Major Hematologic Response (MaHR) | 78.3% | 2.8 months | [16] |
| Major Cytogenetic Response (MCyR) | 52.2% | 5.6 months | [16] |
| Complete Cytogenetic Response (CCyR) | 52.2% | Not Reported | [16] |
| Major Molecular Response (MMR) | 47.8% | 13.1 months | [16] |
Table 4: Efficacy in Heavily Pretreated Patients with Prior Ponatinib and/or Asciminib Failure (Phase Ib Trial - NCT04260022)
| Patient Population | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate | Reference |
| All Evaluable CP-CML | ~61% | ~42% | [9] |
| Prior Ponatinib Failure | ~58% | ~37% | [9][17] |
| Prior Asciminib Failure | 50% | 33% | [9][17] |
| Resistant to both Ponatinib and Asciminib | Not Reported | 27% | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and clinical investigation of olverembatinib, the following diagrams are provided.
Caption: Olverembatinib inhibits BCR-ABL1, blocking downstream pro-survival signaling pathways.
Caption: Generalized workflow for olverembatinib clinical trials in CML and Ph+ ALL.
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are outlined in their respective publications. Below is a generalized summary based on the available information.
Pivotal Phase II Trials (HQP1351-CC201 & HQP1351-CC202)
-
Objective: To evaluate the efficacy and safety of olverembatinib in adult patients with TKI-resistant chronic-phase CML (CML-CP) or accelerated-phase CML (CML-AP) harboring the T315I mutation.[1][18]
-
Design: These were single-arm, multicenter, open-label studies conducted in China.[18]
-
Participants: Patients with a confirmed BCR-ABL1 T315I mutation who were resistant or intolerant to prior TKI therapy.
-
Intervention: Olverembatinib was administered orally at a dose of 40 mg once every other day (QOD) in 28-day cycles.[18]
-
Primary Endpoints: Major Cytogenetic Response (MCyR) rate for the CML-CP study and Major Hematologic Response (MaHR) rate for the CML-AP study.
-
Response Assessments:
-
Hematologic Response: Assessed according to standard criteria, including normalization of blood counts and reduction of spleen size.
-
Cytogenetic Response: Evaluated by standard chromosome banding analysis of bone marrow cell metaphases. MCyR was defined as the sum of complete (0% Ph+ metaphases) and partial (1-35% Ph+ metaphases) responses.
-
Molecular Response: Monitored by quantitative real-time PCR (RQ-PCR) of BCR-ABL1 transcripts in peripheral blood, reported on the International Scale (IS). MMR was defined as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline (BCR-ABL1 IS ≤0.1%).
-
Phase Ib Randomized Clinical Trial (NCT04260022)
-
Objective: To assess the pharmacokinetics, safety, efficacy, and recommended dose of olverembatinib in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to at least two prior TKIs.[17]
-
Design: A multicenter, phase 1b, randomized clinical trial.[17]
-
Participants: Heavily pretreated patients with CML or Ph+ ALL, including those who had previously failed treatment with ponatinib and/or asciminib.[9][17]
-
Intervention: Patients were randomly assigned to receive oral olverembatinib at doses of 30, 40, or 50 mg every other day in 28-day cycles.[9][17]
-
Primary Outcome: Pharmacokinetic profile of olverembatinib.[17]
-
Secondary Outcomes: Safety (incidence of treatment-related adverse events) and efficacy (CCyR and MMR rates).[17]
-
Assessments: Pharmacokinetic parameters were determined from plasma concentrations. Safety and efficacy were assessed as described in the Phase II trial protocol.
Conclusion
Olverembatinib dimesylate demonstrates a potent and broad-spectrum mechanism of action, effectively inhibiting the BCR-ABL1 kinase and overcoming resistance, most notably from the T315I mutation. Its robust clinical activity, supported by extensive trial data, has established it as a critical therapeutic option for patients with TKI-resistant CML. Ongoing research and global registrational trials are expected to further define its role in the management of CML and other hematologic malignancies.[13][19][20]
References
- 1. Olverembatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 3. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 4. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 5. What is Olverembatinib used for? [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 10. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 12. ASCO 2022 | The First Dataset of Olverembatinib (HQP1351) in Patients with GIST Demonstrates Therapeutic Potential with a Clinical Benefit Rate of 83.3% - [ascentage.com]
- 13. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FDA Approves Olverembatinib Phase III Trial for CML-CP [synapse.patsnap.com]
- 20. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA [prnewswire.com]
